molecular formula C6H6N2O2 B013487 3-Aminopicolinic acid CAS No. 1462-86-8

3-Aminopicolinic acid

Cat. No. B013487
CAS RN: 1462-86-8
M. Wt: 138.12 g/mol
InChI Key: BOOMHTFCWOJWFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-aminopicolinic acid derivatives involves the formation of stable complexes with Eu(III), which exhibit enhanced luminescence and spectroscopic properties compared to their parent 3-amino complexes. These complexes show a strong absorption in the UV range and intense emission in the visible range, suggesting their utility as light-conversion molecular devices either in solid state or in solution (Bejan et al., 2005).

Molecular Structure Analysis

The molecular structure of 3-aminopicolinic acid and its derivatives plays a crucial role in their chemical and physical properties. For instance, the complexes formed with Eu(III) are characterized by their lipophilicity and enhanced luminescent properties, which are attributed to their specific molecular structures (Bejan et al., 2005).

Chemical Reactions and Properties

3-Aminopicolinic acid serves as an effective matrix for matrix-assisted laser desorption/ionization (MALDI) of DNA and protein, demonstrating its utility in the field of mass spectrometry. This application is largely due to its ultraviolet-absorbing properties and its ability to facilitate the detection of single-stranded DNA segments and double-stranded DNA (Taranenko et al., 1994).

Physical Properties Analysis

The physical properties of 3-aminopicolinic acid derivatives, such as solubility in common solvents and their luminescence lifetime, are noteworthy. These properties are essential for their application in light-conversion molecular devices and highlight the importance of understanding the physical aspects of these compounds (Bejan et al., 2005).

Chemical Properties Analysis

The chemical properties of 3-aminopicolinic acid, including its role in the formation of complexes with enhanced luminescence and spectroscopic properties, are integral to its potential applications in scientific research. The ability of these complexes to exhibit strong UV absorption and visible range emission underlines the significance of 3-aminopicolinic acid in the development of new materials and technologies (Bejan et al., 2005).

Scientific Research Applications

  • Activation of Enzymes : MacDonald and Lardy (1978) found that 3-aminopicolinate acts as a synthetic metal-complexing activator of phosphoenolpyruvate carboxykinase, potentially serving as a model for ferroactivator, a protein that activates enzymes in vitro (MacDonald & Lardy, 1978).

  • Mass Spectrometry of Biopolymers : Taranenko et al. (1994) demonstrated that 3-Aminopicolinic acid (3-APA) is an effective matrix for laser-assisted laser desorption/ionization of DNA and protein, enabling the detection of single-stranded and double-stranded DNA segments (Taranenko et al., 1994).

  • Protection of Phosphoenolpyruvate Carboxykinase : Research by Reynolds (1980) indicated that 3-aminopicolinic acid protects phosphoenolpyruvate carboxykinase from inactivation by ferrous ions, which could activate gluconeogenesis (Reynolds, 1980).

  • Stimulation of Glutamine Metabolism : Durozard and Baverel (1983) found that 3-aminopicolinate stimulates glutamine metabolism in dog kidney tubules, leading to increased removal of glutamate and formation of various compounds (Durozard & Baverel, 1983).

  • Potential Treatment for Diabetes : MacDonald et al. (1978) observed that 3-aminopicolinate increases blood glucose levels in rats without inhibiting glucose utilization, suggesting its potential as a treatment for type 2 diabetes (MacDonald et al., 1978).

  • Luminescence in Molecular Devices : Bejan et al. (2005) reported that lipophilic Eu(III) complexes with 3-aminopicolinic acid derivatives exhibit high solubility and enhanced luminescence properties, suitable for light-conversion molecular devices (Bejan et al., 2005).

  • Gravimetric and Volumetric Estimation of Palladium : Majumdar and Bag (1958) identified β-Aminopicolinic acid as a selective reagent for the estimation of palladium, without interference from common elements or platinum metals except copper (Majumdar & Bag, 1958).

Future Directions

: Taranenko, N. I., Allman, S. L., Ch’ang, L. Y., & Chen, C. H. (1994). 3-aminopicolinic acid as a matrix for laser desorption mass spectrometry of biopolymers. Rapid Communications in Mass Spectrometry, 8(12), 1005-1008. Link : Pubmed. (1995). 3-Aminopicolinic acid as a matrix for laser desorption mass spectrometry of DNA and protein. Rapid Communications in Mass Spectrometry, 9(2), 105-108. Link

properties

IUPAC Name

3-aminopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOMHTFCWOJWFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163301
Record name 3-Aminopicolinic acid
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Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopicolinic acid

CAS RN

1462-86-8
Record name 3-Aminopicolinic acid
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Record name 3-Aminopicolinic acid
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Record name 3-Aminopicolinic acid
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Record name 3-aminopyridine-2-carboxylic acid
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Record name 3-AMINOPICOLINIC ACID
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Synthesis routes and methods

Procedure details

3-nitropyridine-2-carboxylic acid (2.72 g, 16.2 mmol) and sodium hydrogencarbonate (1.34 g, 16.2 mmol) were dissolved in distilled water (20 mL), and the atmosphere in the system was replaced by nitrogen. After adding 10% palladium charcoal (1.72 g), the atmosphere in the system was replaced by hydrogen, and the mixture stirred at room temperature for 50 hours. 1N hydrochloric acid aqueous solution was added, and the pH of the reaction solution was adjusted to weak acidity. The solvent was distilled off under reduced pressure, a small amount of ethanol and ethyl acetate were added to the residue, and the precipitate produced was filtered off. The filtrate was concentrated, and the target substance (1.50 g, 67%) was thus obtained as a light yellow solid.
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.72 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
166
Citations
MJ MAcDONALD, MT Huang, HA Lardy - Biochemical Journal, 1978 - portlandpress.com
Administering 3-aminopicolinate to rats starved for 24h immediately initiated a progressive increase in blood glucose concentration. Hyperglycaemia was not the result of glycogenolysis…
Number of citations: 27 portlandpress.com
CCC Bejan, GB Rocha, RQ Albuquerque… - Journal of …, 2005 - Elsevier
… exhibited by the 3-aminopicolinic acid (3-NH 2 pic) or 3-aminopicolinic acid N-oxide (3-NH … luminescent Eu(III) complexes with 3-aminopicolinic acid and its N-oxide derivatives. In this …
KC Man, B Hall, JT Brosnan - Biochemical Pharmacology, 1981 - Elsevier
… 2-oxoglutarate decreased, after administration of 3-aminopicolinic acid. Therefore, PEPCK … acid but it was markedly inhibited by 1 mM 3-aminopicolinic acid (data not shown). Similarly, …
CH Reynolds - Biochemical Pharmacology, 1980 - Elsevier
… The enzyme appears not to bind 3aminopicolinic acid. 3-Aminopicolinic acid protects … to chelation of metal-ions by 3-aminopicolinic acid: (a) phosphoenolpyruvate carboxykinase may …
NI Taranenko, K Tang, SL Allman… - Rapid …, 1994 - Wiley Online Library
… 3-Aminopicolinic acid (3-APA) was tested and found to be a … Thus, we chose 3aminopicolinic acid (pH=6.00 and pK,=8.48… In this brief report we present the use of 3-aminopicolinic acid (…
WJ Irwin, DG Wibberley - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
… 2-Methyl- and 2-phenyl-pyrido[3,2-4-[ 1,3]-oxazin-4-ones have been prepared from 3-aminopicolinic acid. Treatment of these with primary amines yielded derivatives of S-acetamido- …
Number of citations: 10 0-pubs-rsc-org.brum.beds.ac.uk
NA Vaidya, CH Panos, A Kite, WB Iturrian… - Journal of medicinal …, 1983 - ACS Publications
… from 2-aminonicotinic or 3-aminopicolinic acid for comparison studies. All compounds were … -8; , , -trifluoro-p-toluidine, 455-14-1; 3aminopicolinic acid,1462-86-8; 8-carbomethoxy-2,5,6-…
Number of citations: 27 0-pubs-acs-org.brum.beds.ac.uk
MJ MacDonald - Biochemical and Biophysical Research …, 1979 - Elsevier
3-Mercaptopicolinic acid is known to be an inhibitor of phosphoenolpyruvate carboxykinase and 3-aminopicolinic acid permits Fe 2+ to activate the enzyme. The potency of …
T Urbanski - Journal of the Chemical Society (Resumed), 1946 - pubs.rsc.org
… 72-73') was obtained by either reaction, whether the acid had been made from 3-aminopicolinic acid or by oxidation of 3-hydroxy2-hydroxymethylpyridine. For this reason, an alternative …
Number of citations: 19 0-pubs-rsc-org.brum.beds.ac.uk
RK Robins, GH Hitchings - Journal of the American Chemical …, 1956 - ACS Publications
… , prepared by Price and Curtin5 by the reaction of 3-aminopicolinic acid with formármele. … The method employed for its preparation, fusion of 3-aminopicolinic acid with urea, produced 3-…
Number of citations: 16 0-pubs-acs-org.brum.beds.ac.uk

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